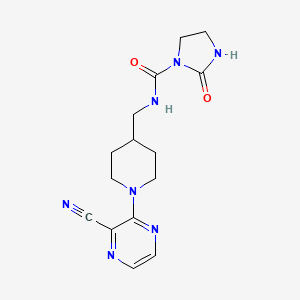
Ethyl 2-amino-2-cyanoacetate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-cyanoacetate oxalate is an organic compound with the molecular formula C5H8N2O2. It is a derivative of cyanoacetate and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
From Ethyl Cyanoacetate: Ethyl cyanoacetate can be reacted with ammonia under specific conditions to form this compound.
From Ethyl 2-cyanoacetate: Ethyl 2-cyanoacetate can be treated with oxalic acid to produce this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amino group, leading to different derivatives.
Substitution: Substitution reactions can occur at the cyano or amino groups, resulting in a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and amides.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: A wide range of substituted cyanoacetates and aminoacetates.
Mécanisme D'action
Target of Action
Ethyl 2-amino-2-cyanoacetate oxalate is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the interaction of cyanoacetanilide with ethyl 2-amino-3-ethoxycarbonylthiophenes carboxylate in boiling pyridine gives the dihydrothieno [2,3-d] pyrimidinones .
Biochemical Pathways
Cyanoacetamide derivatives, to which this compound belongs, are known to be involved in the synthesis of various organic heterocycles .
Pharmacokinetics
It’s known that the compound has a boiling point of 88-90 °c under a pressure of 1 torr .
Result of Action
Many derivatives of cyanoacetamide, the parent compound, have been reported to exhibit diverse biological activities .
Action Environment
The compound should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C . These storage conditions suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as light, moisture, and temperature.
Applications De Recherche Scientifique
Ethyl 2-amino-2-cyanoacetate oxalate is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme mechanisms and biochemical pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Ethyl Cyanoacetate: Similar structure but lacks the amino group.
Ethyl 2-cyanoacetate: Similar structure but different functional groups.
Ethyl 2-aminoacetate: Similar structure but different cyano group.
Uniqueness: Ethyl 2-amino-2-cyanoacetate oxalate is unique due to its combination of cyano and amino groups, which allows for diverse chemical reactions and applications compared to similar compounds.
Propriétés
IUPAC Name |
ethyl 2-amino-2-cyanoacetate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2H2O4/c1-2-9-5(8)4(7)3-6;3-1(4)2(5)6/h4H,2,7H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIZYKCWIMZEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B2862896.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2862898.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)


![4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2862906.png)

![N-[4-(1H-Benzimidazol-2-yl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2862909.png)
![N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide](/img/structure/B2862911.png)

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2862916.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2862917.png)
